molecular formula C12H16ClNO3S B1328630 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine CAS No. 942474-26-2

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine

Cat. No. B1328630
M. Wt: 289.78 g/mol
InChI Key: HFXOBKQIQRIRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is an organic compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.78 . It’s a derivative of piperidine, a common structural motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” consists of a piperidine ring, which is a saturated heterocyclic with five carbon atoms and one nitrogen atom, attached to a phenyl ring with a methylsulfonyl (CH3-SO2-) and a chlorine (Cl) substituent .

Scientific Research Applications

Cyclooxygenase Inhibition

A study synthesized a series of compounds, including variants similar to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, and evaluated their ability to inhibit cyclooxygenase enzymes COX-1 and COX-2. These enzymes are crucial in inflammatory processes, and selective inhibition can have therapeutic implications (Friesen et al., 1998).

Antipsychotic Properties and Synthesis

Another research focused on the synthesis of stable isotope labeled and carbon-14 labeled variants of a compound structurally related to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine. This compound was identified as a dopamine autoreceptor antagonist with potential atypical antipsychotic properties (Chaudhary & McGrath, 2000).

Analytical Method Development

A study developed a liquid chromatography-tandem mass spectrometric method for the quantitative determination of a compound structurally related to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine in plasma. This advancement supports pre-clinical studies by providing a reliable analytical method (Yang et al., 2004).

Nociceptin Receptor Ligands

Researchers identified a series of compounds, including derivatives of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, as ligands for the nociceptin receptor. These compounds show high affinity and functional activity, which can be significant in pain management (Ho et al., 2007).

Advanced Malignancies Treatment

A compound structurally similar to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine was studied in a phase II trial for its effectiveness against advanced malignancies. Understanding its action can contribute to cancer treatment research (Sklarin et al., 1992).

Safety And Hazards

While specific safety and hazard information for “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is not available, compounds with similar structures may pose risks. For instance, the compound “1-[2-Chloro-4-(methylsulphonyl)phenyl]piperazine” has been classified as potentially causing eye irritation .

properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-18(16,17)10-2-3-12(11(13)8-10)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXOBKQIQRIRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.